molecular formula C24H22N2O4 B2455036 Fmoc-(R)-3-amino-4-(3-pyridyl)-butyric acid CAS No. 269396-66-9

Fmoc-(R)-3-amino-4-(3-pyridyl)-butyric acid

Cat. No.: B2455036
CAS No.: 269396-66-9
M. Wt: 402.45
InChI Key: QBMDHZYUTBFELW-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-®-3-amino-4-(3-pyridyl)-butyric acid” is a chemical compound with the molecular formula C23H20N2O4 . It is an alanine derivative and is often used in proteomics research .


Molecular Structure Analysis

The molecular structure of “Fmoc-®-3-amino-4-(3-pyridyl)-butyric acid” can be represented by the SMILES string C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC@HC(=O)O . This indicates that the compound contains a fluorenylmethoxycarbonyl (Fmoc) group, an amino group, a carboxylic acid group, and a pyridyl group .


Physical and Chemical Properties Analysis

“Fmoc-®-3-amino-4-(3-pyridyl)-butyric acid” is a solid compound . It has a molecular weight of 388.42 g/mol .

Scientific Research Applications

Biomolecular Interactions and Mechanisms

  • Hemoglobin and DNA Adduct Formation : Research has shown the formation of hemoglobin and DNA adducts upon treatment with certain pyridyl compounds, indicating a potential interaction with biomolecules that could be relevant for understanding the behavior of similar compounds like Fmoc-(R)-3-amino-4-(3-pyridyl)-butyric acid (Carmella & Hecht, 1987), (Murphy et al., 1990).

Peptide-Based Applications

  • Peptide Nucleic Acid Monomers and Oligomers : Glycosylated side chains in the alpha-amino acid position have been synthesized, showing potential for drug development by allowing modulation of the pharmacokinetic profile of a drug lead. This highlights the importance of side-chain modifications in peptides, which could be applicable to this compound in designing drug molecules (Hamzavi et al., 2003).
  • Drug Delivery Systems : Research indicates that certain oligopeptides can be used effectively for drug delivery to bone, offering potential applications in musculoskeletal tissue engineering. This could be relevant if this compound or derivatives thereof exhibit similar properties (Sekido et al., 2001).

Diagnostic and Imaging Applications

  • PET Ligands for Tumor Detection : Compounds structurally similar to pyridyl compounds have been used as ligands for positron emission tomography (PET), providing a potential avenue for the use of this compound in diagnostic imaging or as a component of radiolabeled compounds (Martarello et al., 2002).

Immunological and Therapeutic Applications

  • Mesenchymal Stem Cells and Tissue Engineering : Research has shown that certain peptides can provide a nanofibrous network for cell attachment, supporting the proliferation and differentiation of mesenchymal stem cells. This might be relevant for tissue engineering applications of this compound if it demonstrates similar properties (Wang et al., 2017).

Safety and Hazards

Safety data for “Fmoc-®-3-amino-4-(3-pyridyl)-butyric acid” suggests that it should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols should be avoided . It is classified as a combustible solid .

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-3-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c27-23(28)13-17(12-16-6-5-11-25-14-16)26-24(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-11,14,17,22H,12-13,15H2,(H,26,29)(H,27,28)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMDHZYUTBFELW-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CC=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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